molecular formula C20H19NO4S B5215196 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione

5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B5215196
M. Wt: 369.4 g/mol
InChI Key: NRGAYUWOPLZXLA-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as DMTB-TD, is a thiazolidinedione compound that has gained significant attention in the scientific community due to its potential in treating various diseases.

Mechanism of Action

The mechanism of action of 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione works by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects
5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in inflammation. 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is stable and can be easily synthesized in high yield and high purity. Additionally, 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been found to be non-toxic and well-tolerated in animal models. However, one limitation is that the mechanism of action of 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione is not fully understood, which may make it difficult to design experiments to test its efficacy in various diseases.

Future Directions

There are several future directions for research on 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione. One direction is to further elucidate the mechanism of action of 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione. This could involve identifying the specific enzymes and signaling pathways that are affected by 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione. Another direction is to test the efficacy of 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione in clinical trials for various diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. Additionally, researchers could investigate the potential of 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione as a neuroprotective agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione shows great potential as a therapeutic agent for various diseases, and further research is needed to fully understand its potential.

Synthesis Methods

5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione can be synthesized using a multi-step process that involves the reaction of 2,4-thiazolidinedione with 2,4-dimethylphenol and 4-(2-bromoethoxy)benzaldehyde. The resulting intermediate is then treated with ammonium acetate to form the final product. This synthesis method has been optimized to yield high purity and high yield of 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been found to have potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and inflammatory bowel disease. Additionally, 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been found to have anti-cancer properties in various cancer cell lines, including breast cancer and lung cancer. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(5Z)-5-[[4-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-13-3-8-17(14(2)11-13)25-10-9-24-16-6-4-15(5-7-16)12-18-19(22)21-20(23)26-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,23)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGAYUWOPLZXLA-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[2-(2,4-Dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione

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